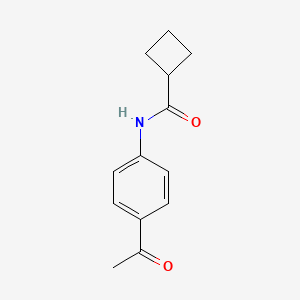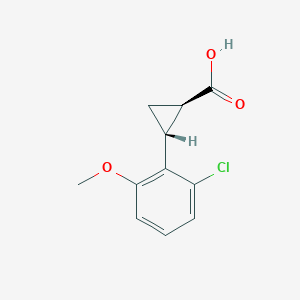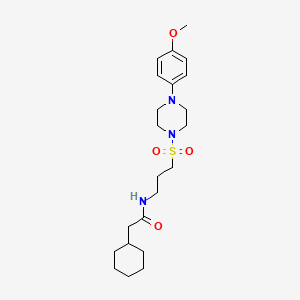
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in the treatment of various psychiatric and neurological disorders.
科学的研究の応用
Diagnostic Applications in Oncology
One significant research application of compounds related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is in the field of oncology, particularly as potential positron emission tomography (PET) radiotracers. The analogues of the σ receptor ligand PB28, which share structural similarities with 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been explored for their diagnostic capabilities in oncology. The modifications to reduce lipophilicity aimed at improving bioavailability and tumor cell entry, making these compounds candidates for imaging cancer cells in vivo through PET scans. Although specific derivatives like (-)-(S)-9 showed minimal antiproliferative activity, their selectivity and lipophilicity characteristics suggest potential for tumor imaging applications (Abate et al., 2011).
Alzheimer's Disease Research
Another important application is in Alzheimer's disease research. A series of multifunctional amides, including compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, were synthesized and evaluated for their enzyme inhibitory potentials. These compounds showed moderate enzyme inhibition against acetyl and butyrylcholinesterase enzymes, which are therapeutic targets in Alzheimer's disease. Their mild cytotoxicity and the potential for improvement based on chemoinformatic properties and molecular docking simulations highlight their relevance in developing new therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Applications
Compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have also found applications in antimicrobial studies. For instance, pyridine derivatives have been prepared and evaluated for their antimicrobial activity. These derivatives, through their structural modifications and interactions with microbial targets, have shown significant antibacterial activity, underlining their potential in addressing antibiotic resistance and developing new antimicrobial agents (Patel & Agravat, 2009).
Receptor Binding and Drug Development
Explorations into the receptor binding affinities of analogues of 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have provided insights valuable for drug development. Studies focusing on the sigma-2 receptor, a target implicated in various neurological and psychiatric conditions, have used these compounds as templates. By examining the importance of the piperazine N-atoms for sigma-2 receptor affinity and activity, researchers have identified key structural elements that could inform the development of more effective sigma-2 receptor agonists or antagonists (Berardi et al., 2009).
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with AChE and BChE by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to an increase in its levels . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic pathway. The increased levels of acetylcholine enhance cholinergic transmission, improving cognitive functions . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where there is a decrease in cholinergic transmission .
Result of Action
The primary molecular effect of the compound’s action is the increased level of acetylcholine due to the inhibition of AChE and BChE . At the cellular level, this can lead to enhanced cholinergic transmission, which can improve cognitive functions . This makes the compound potentially useful in the treatment of Alzheimer’s disease .
特性
IUPAC Name |
2-cyclohexyl-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-13-15-25(16-14-24)30(27,28)17-5-12-23-22(26)18-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZONMZTZNXEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)
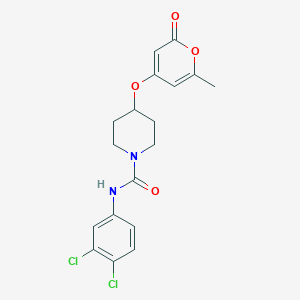
![N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2757808.png)
![N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2757809.png)
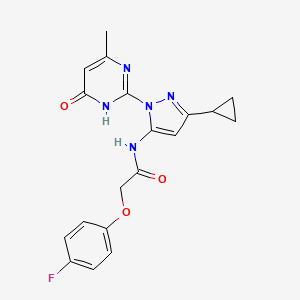

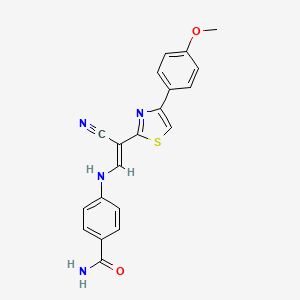

![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)
![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)
